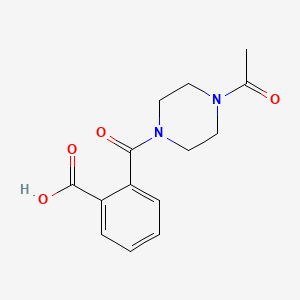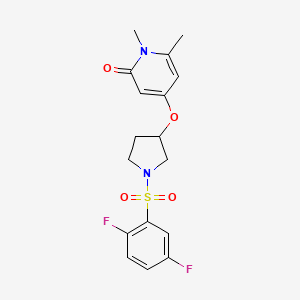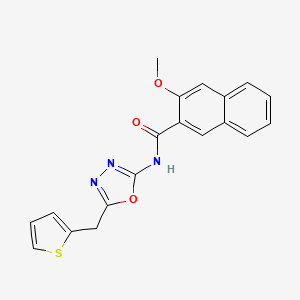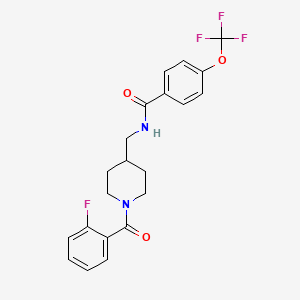
2-(4-acetylpiperazine-1-carbonyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-acetylpiperazine-1-carbonyl)benzoic Acid” is a chemical compound with the empirical formula C14H16N2O4 . It has a molecular weight of 276.29 .
Molecular Structure Analysis
The molecular structure of “2-(4-acetylpiperazine-1-carbonyl)benzoic Acid” can be represented by the SMILES stringCC(=O)N1CCN(CC1)C(=O)c2ccccc2C(O)=O . This indicates that the molecule contains an acetylpiperazine group attached to a benzoic acid group . Physical And Chemical Properties Analysis
“2-(4-acetylpiperazine-1-carbonyl)benzoic Acid” is a solid at room temperature . It has a molecular weight of 276.29 and its empirical formula is C14H16N2O4 .Scientific Research Applications
Synthesis of Derivatives
A series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives have been designed and synthesized . These derivatives are characterized as novel and effective, improving the structure-activity relationships about the substituents in the hydrophobic pocket .
Inhibition of Poly ADP-Ribose Polymerases (PARP-1)
These derivatives have been successful in characterizing as novel and effective poly ADP-ribose polymerases (PARP)-1 inhibitors . PARP-1 is a key protein involved in DNA repair and programmed cell death, and its inhibition is a promising strategy for the treatment of cancer.
Antiproliferative Activity
The derivatives have shown good antiproliferative activity on BRCA-1 deficient cells (MDA-MB-436) and inactivity on wild cells (MCF-7) using PARP kit assay and MTT method . This indicates that these derivatives have high selectivity and targeting.
Structure-Activity Relationship Studies
The structure-activity relationship of the substituents in the hydrophobic pocket has been studied using these derivatives . This research has led to a better understanding of how changes in the structure of these compounds can affect their biological activity.
Molecular Docking Studies
The molecular docking method was used to explore the binding mode of these compounds and PARP-1 . This study implied that the formation of a hydrogen bond was essential for PARP-1 inhibition activities.
The introduction of strong electronegative groups (like a furan ring) or halogen atoms in the side chain of benzimidazole might improve its inhibitory activity . This strategy could be applied in further research.
Mechanism of Action
Target of Action
The primary target of 2-(4-acetylpiperazine-1-carbonyl)benzoic Acid is Poly ADP-ribose polymerases (PARP)-1 . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
The compound interacts with its target, PARP-1, by binding to the hydrophobic pocket (AD binding sites) of the protein . The formation of a hydrogen bond between the compound and PARP-1 is essential for its inhibitory activities .
Biochemical Pathways
The inhibition of PARP-1 by 2-(4-acetylpiperazine-1-carbonyl)benzoic Acid affects the DNA repair pathway. PARP-1 is a crucial player in the base excision repair (BER) pathway, a key pathway responsible for repairing single-strand breaks in DNA . By inhibiting PARP-1, the compound impairs the BER pathway, leading to the accumulation of DNA damage and ultimately cell death .
Pharmacokinetics
The compound’s inhibitory activity against parp-1 and its selectivity suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits strong inhibitory effects on PARP-1 enzyme . It also shows good antiproliferative activity on BRCA-1 deficient cells (MDA-MB-436) and inactivity on MCF-7 cells, indicating high selectivity and targeting .
Safety and Hazards
properties
IUPAC Name |
2-(4-acetylpiperazine-1-carbonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-10(17)15-6-8-16(9-7-15)13(18)11-4-2-3-5-12(11)14(19)20/h2-5H,6-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOGGXZAKFAXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2863077.png)
![Methyl 4-azaspiro[2.5]octane-7-carboxylate hcl](/img/structure/B2863078.png)

![2-((4-fluorophenyl)thio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2863080.png)

![1-[(4-Fluorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B2863086.png)
![1-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2863090.png)

![N-[3-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2863094.png)